molecular formula C16H17NO5S B4960730 ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4960730
M. Wt: 335.4 g/mol
InChI Key: HDABPSFUBQWYRG-MDWZMJQESA-N
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Description

Ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic organic compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxy-methylbenzylidene group and an ethyl acetate moiety

Preparation Methods

The synthesis of ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified with ethyl bromoacetate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of diseases like cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways or inhibiting anti-apoptotic proteins. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: A simpler thiazolidine compound without the benzylidene and ethyl acetate groups, used as a starting material in the synthesis of more complex derivatives.

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug, which highlights the potential therapeutic applications of thiazolidine compounds.

    Pioglitazone: Another antidiabetic thiazolidinedione, similar to rosiglitazone, used to manage blood sugar levels in patients with type 2 diabetes.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other thiazolidine derivatives.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(4-methoxy-3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-4-22-14(18)9-17-15(19)13(23-16(17)20)8-11-5-6-12(21-3)10(2)7-11/h5-8H,4,9H2,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDABPSFUBQWYRG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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